

Tripolin B molecular weight and formula C12H9N3O

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Tripolin B: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tripolin B, with the chemical formula C12H9N3O, is a small molecule identified as an in vitro inhibitor of Aurora A and Aurora B kinases.[1] Despite its activity in biochemical assays, it has been observed to be inactive in cell-based assays. This guide provides a comprehensive overview of the technical data available for **Tripolin B**, including its physicochemical properties, in vitro biological activity, and detailed experimental protocols relevant to its study. Diagrams of the pertinent signaling pathway and experimental workflows are also provided to facilitate a deeper understanding of its biochemical context and analysis.

Physicochemical Properties

Tripolin B is a yellow solid with a molecular weight of 211.22 g/mol . Its chemical structure and properties are summarized in the table below.



| Property | Value | Reference |
|-------------------|---|-----------|
| Molecular Formula | C12H9N3O | |
| Molecular Weight | 211.22 g/mol | |
| IUPAC Name | (3E)-3-(1H-imidazol-5- ylmethylene)-1,3-dihydro-2H- indol-2-one | |
| Appearance | Yellow Solid | |
| Solubility | Soluble in DMSO | - |

Biological Activity and Mechanism of Action

Tripolin B has been characterized as an ATP-competitive inhibitor of Aurora A and Aurora B kinases in vitro.[1] This is supported by in vitro kinase assays where the IC50 value for Aurora A inhibition by **Tripolin B** increases with higher concentrations of ATP. However, it is important to note that **Tripolin B** did not demonstrate inhibitory activity in cellular assays.[1]

Quantitative In Vitro Activity

The inhibitory activity of **Tripolin B** against Aurora A and Aurora B kinases has been quantified, as well as its ability to thermally stabilize Aurora A.

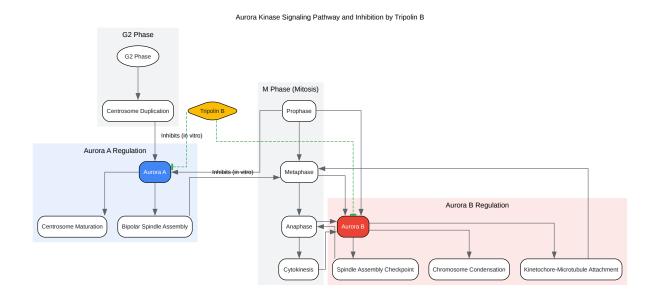
| Target Kinase | Assay Type | Metric | Value (µM) | Reference |
|---------------|--------------------------|--------|------------|-----------|
| Aurora A | In Vitro Kinase Assay | IC50 | 2.5 | [1] |
| Aurora B | In Vitro Kinase Assay | IC50 | 6 | [1] |

| Protein | Assay Type | Metric | Value (°C) | Reference |
|----------|---|--------|------------|-----------|
| Aurora A | Differential Scanning Fluorimetry | ΔTm | +8 | |



Signaling Pathway

Tripolin B targets Aurora A and Aurora B kinases, which are key regulators of cell division. The diagram below illustrates the points of inhibition by **Tripolin B** within the Aurora kinase signaling pathway during mitosis.



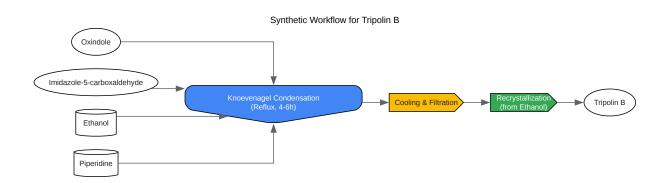
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Caption: Inhibition of Aurora A and B by **Tripolin B** in vitro.



Experimental Protocols Synthesis of Tripolin B

The synthesis of **Tripolin B** can be achieved via a Knoevenagel condensation reaction. The following is a representative protocol based on established methods for analogous compounds.



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Caption: General synthetic workflow for Tripolin B.

Methodology:

- Reaction Setup: To a solution of oxindole (1 equivalent) in ethanol, add imidazole-5carboxaldehyde (1 equivalent).
- Catalysis: Add a catalytic amount of piperidine to the mixture.
- Reaction: Heat the reaction mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography.
- Work-up: After completion, cool the reaction mixture to room temperature. The product will
 precipitate out of the solution.
- Isolation: Collect the precipitate by filtration and wash with cold ethanol.

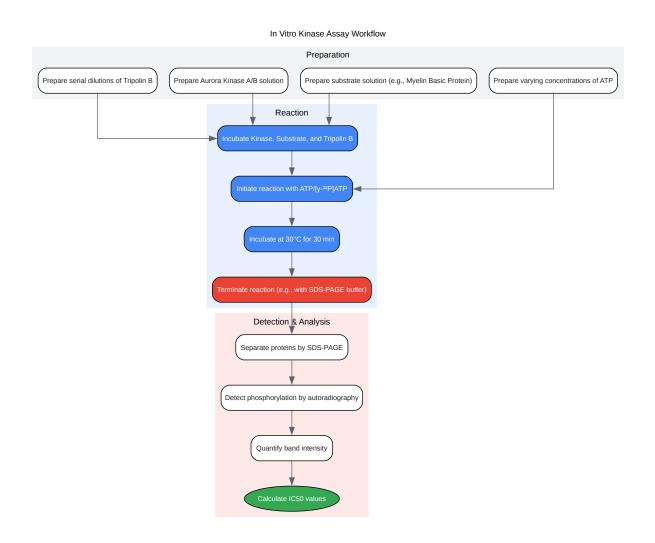


- Purification: Recrystallize the crude product from ethanol to yield pure **Tripolin B**.
- Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Aurora Kinase Inhibition Assay (ATP-Competition)

This protocol is designed to determine the IC50 of **Tripolin B** against Aurora kinases and to assess its ATP-competitive nature.





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Caption: Workflow for in vitro Aurora kinase inhibition assay.



Methodology:

- Reagents: Recombinant human Aurora A or Aurora B kinase, Myelin Basic Protein (MBP) as a substrate, [y-32P]ATP, unlabeled ATP, kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 5 mM β-glycerophosphate, 2 mM DTT, 0.1 mM Na₃VO₄), and **Tripolin B**.
- Assay Plate Preparation: Serially dilute **Tripolin B** in DMSO and add to a 96-well plate.
- Reaction Mixture: Prepare a master mix containing the kinase and MBP in the kinase assay buffer. Add this mixture to the wells containing Tripolin B.
- Pre-incubation: Incubate the plate at room temperature for 10 minutes.
- Reaction Initiation: To determine ATP competition, prepare solutions with varying fixed concentrations of unlabeled ATP mixed with a constant amount of [γ-³²P]ATP. Add the ATP solution to the wells to start the reaction.
- Incubation: Incubate the plate at 30°C for 30 minutes.
- Termination: Stop the reaction by adding SDS-PAGE loading buffer.
- Detection: Separate the reaction products by SDS-PAGE. Dry the gel and expose it to a phosphor screen or X-ray film.
- Analysis: Quantify the band corresponding to phosphorylated MBP. Plot the percentage of inhibition against the **Tripolin B** concentration for each ATP concentration and determine the IC50 values using non-linear regression analysis.

Differential Scanning Fluorimetry (DSF)

This protocol is used to assess the binding of **Tripolin B** to Aurora A by measuring the change in the protein's thermal stability.



Prepare Aurora A protein solution Prepare Tripolin B solution Prepare fluorescent dye (e.g., SYPRO Orange) Assay Setup Mix Protein, Ligand, and Dye in PCR plate Measurement & Analysis Run thermal melt program in a qPCR instrument (e.g., 25°C to 95°C) Measure fluorescence at each temperature increment Plot fluorescence vs. temperature Determine melting temperature (Tm) from the inflection point

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Caption: Workflow for Differential Scanning Fluorimetry.

Methodology:

 Reagents: Purified recombinant Aurora A protein, Tripolin B in DMSO, SYPRO Orange dye, and a suitable buffer (e.g., 10 mM HEPES pH 7.5, 150 mM NaCl).



- Reaction Mixture: In a 96-well PCR plate, prepare a reaction mixture containing the Aurora A protein, SYPRO Orange dye (at a final concentration of 5x), and either Tripolin B or DMSO (as a control). The final volume in each well should be uniform (e.g., 25 μL).
- Instrumentation: Place the plate in a real-time PCR instrument.
- Thermal Melt Program: Set up a temperature ramp from 25°C to 95°C, with a ramp rate of 1°C/minute.
- Data Collection: Measure the fluorescence of SYPRO Orange at each temperature increment.
- Data Analysis: Plot the fluorescence intensity as a function of temperature. The melting temperature (Tm) is the midpoint of the unfolding transition, which corresponds to the peak of the first derivative of the melting curve. The change in melting temperature (ΔTm) is calculated by subtracting the Tm of the protein with DMSO from the Tm of the protein with Tripolin B. A positive ΔTm indicates ligand-induced stabilization.

Conclusion

Tripolin B serves as a valuable tool compound for in vitro studies of Aurora A and Aurora B kinases. Its ATP-competitive inhibitory mechanism has been established through biochemical assays. However, its lack of cellular activity suggests potential issues with cell permeability, efflux, or intracellular metabolism, which are important considerations for drug development professionals. The experimental protocols provided herein offer a foundation for the further investigation of **Tripolin B** and other similar small molecule inhibitors.

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References

1. researchgate.net [researchgate.net]



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